Hotrienol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20053-88-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(3R,5E)-3,7-dimethylocta-1,5,7-trien-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3/b7-6+/t10-/m0/s1 |
InChI Key |
ZJIQIJIQBTVTDY-FGEFZZPRSA-N |
Isomeric SMILES |
CC(=C)/C=C/C[C@](C)(C=C)O |
Canonical SMILES |
CC(=C)C=CCC(C)(C=C)O |
density |
0.877-0.884 |
physical_description |
Colourless liquid; mouldy aroma |
solubility |
insoluble in water; 50% soluble in heptane or triacetin 50% soluble in ethanol (in ethanol) |
Origin of Product |
United States |
Research Trajectories in Hotrienol Chemistry and Biological Systems
Historical Context of Hotrienol (B1235390) Discovery and Early Investigations
Early investigations into this compound were likely linked to the study of volatile organic compounds in natural products, particularly those contributing to aroma and flavor. Its presence in sources like wine and kiwifruit suggests its identification during analyses aimed at characterizing the chemical composition of these products chemicalbook.com. Research into the oxidative metabolism of monoterpenols, such as linalool (B1675412), has provided insights into potential formation pathways for this compound. Studies in grape (Vitis vinifera) volatiles, for instance, revealed that some linalool diols in grape juices are unstable in acidic solutions and can spontaneously form more stable structures, including this compound, through cyclization or elimination of a water molecule frontiersin.org. These rearrangements can be accelerated by heating frontiersin.org. This compound can potentially be derived from the dehydration of 2,6-dimethylocta-3,7-diene-2,6-diol or from the allylic rearrangement and dehydration of 3,7-dimethylocta-1,7-diene-3,6-diol, which can be liberated from corresponding glucosides or from the dehydration of 8-hydroxylinalool isomers psu.edu.
Contemporary Significance of this compound in Scientific Research
Contemporary research on this compound spans several areas, primarily driven by its role as a volatile organic compound and its presence in various biological matrices. Its significance is evident in:
Aroma and Flavor Research: this compound is recognized as an important aroma compound in various food products and beverages. It contributes to the characteristic scent profiles of wines, particularly being identified as a potential variety marker for Zweigelt wines smolecule.comresearchgate.netmdpi.com. Studies have analyzed the volatile profiles of different grape types, correlating compounds like this compound with specific aroma and flavor attributes wur.nloup.com. Its presence in honeys from various floral sources, including Mentha spp. and citrus, has also been investigated, suggesting its potential as a chemical marker for botanical origin psu.edumdpi.comnih.govresearchgate.net. Research utilizes techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound in these complex matrices researchgate.netmdpi.comnih.govresearchgate.net.
Natural Product Chemistry and Authentication: As a naturally occurring monoterpenoid alcohol, this compound is studied in the context of natural product chemistry. Its occurrence in essential oils and plant extracts makes it relevant for botanical authentication and quality control biosynth.com. Research into the volatile components of plants like black elder (Sambucus nigra L.) has identified this compound among the compounds contributing to their aroma florariapetruta.ro.
Biological Activity Investigations: While not focusing on safety or dosage, research explores the biological activities associated with this compound. Some studies indicate potential antimicrobial properties, suggesting its consideration as a natural preservative smolecule.com. Its interaction with olfactory receptors is also a subject of research, contributing to the understanding of odor detection and processing smolecule.combiosynth.com. In the field of entomology, this compound's attraction to certain insects, such as female Drosophila, has led to investigations into its potential use in pest control strategies, including monitoring and mating disruption smolecule.com. Research also explores the antioxidant capacity of this compound, as observed in studies on honey biocrick.comnih.gov.
Research findings often involve the identification and quantification of this compound alongside other volatile compounds. For instance, a study on Polish red wines analyzed 67 volatile compounds, finding this compound exclusively in Zweigelt wines, with concentrations ranging from 1.21 to 56.21 µg/L for total terpenes in Rondo wines where this compound was absent researchgate.netmdpi.com. In Mentha spp. honey headspace, this compound was a major compound, ranging from 31.1% to 38.5% of the total analyzed compounds mdpi.comnih.gov.
Data from research on volatile compounds in apples treated with essential oils showed varying concentrations of different terpenes, though specific this compound concentrations were not detailed in the provided snippets mdpi.com. Studies on the aroma of peaches have also identified this compound as a volatile compound present wur.nl.
The study of this compound continues to contribute to the understanding of flavor chemistry, natural product composition, and potential biological interactions, utilizing advanced analytical techniques to explore its presence and significance in diverse systems.
Occurrence and Distribution of Hotrienol in Biological Matrices
Hotrienol (B1235390) in Plant Kingdom Metabolomes
This compound is a constituent of the metabolomes of numerous plant species.
Presence in Essential Oils
This compound is primarily sourced from certain essential oils, which are obtained through methods like steam distillation or cold pressing biosynth.com. It is described as a monoterpene that is usually available in only trace amounts from natural sources by hydrodistillation as it is glycoside-bound researchgate.net.
Distribution Across Plant Species and Tissues
This compound has been reported in various plant species. It is found in Zanthoxylum schinifolium and Asarum canadense, among other organisms nih.gov. Essential oils of certain flowers and fruits are noted sources smolecule.com. Specific ornamental plants and trees whose essential oils contain (E)-hotrienol as one of the main constituents include Tilia cordata, Chimonanthus praecox, and Garcinia macrophylla researchgate.net. It has also been identified in the volatile essential oil profile of the aerial parts of Lycopus europaeus (Gypsywort) researchgate.net. In tea plants (Camellia sinensis), this compound has been found, and its presence may be related to the oxidative metabolism of linalool (B1675412) nih.gov.
This compound in Food and Beverage Systems
This compound contributes to the aroma and flavor profiles of various food and beverage products.
Volatile Profiles of Wines and Fermented Products
This compound is a component of the volatile profiles of wines. In Brazilian Moscatel sparkling wines, this compound was identified as one of the most abundant terpenes, with an average normalized area percentage of 1.27% scielo.br. Terpenes like this compound may originate from grape skin and are extracted into the wine during pressing scielo.br. In red wines, this compound has been identified as a potential marker compound. For instance, it was detected in all tested Zweigelt wines but was absent in Rondo wines, suggesting its utility in assessing the varietal authenticity of Zweigelt wines mdpi.comresearchgate.net. This compound, along with other terpenoids such as citronellol (B86348) and linalool, contributes to the distinct volatile profile of certain red wines like Teran oeno-one.eu. The formation of this compound in wine can occur from precursors like 7-hydroxylinalool upon acidification, resulting in a sweet tropical scent frontiersin.org.
Data Table: this compound Concentration in Brazilian Moscatel Sparkling Wines
| Compound | Average Normalized Area Percentage (%) |
| This compound | 1.27 scielo.br |
| α-terpineol | 4.45 scielo.br |
| Linalool | 0.66 scielo.br |
Aroma Composition in Tea Varieties
This compound is a volatile constituent found in the aroma composition of various tea varieties. It has been identified as one of the major volatile constituents in Kangra orthodox black tea extracts biocrick.commdpi.com. In Darjeeling tea, this compound (described with a floral odor) was found to be an aroma-active component researchgate.net. Studies on Oriental Beauty Oolong tea suggest that this compound, along with 2,6-dimethylocta-3,7-diene-2,6-diol (DOD), may be biosynthesized from linalool, and their amounts can be higher in tea leaves infested by tea green leafhoppers researchgate.net.
Data Table: Major Volatile Constituents in Kangra Orthodox Black Tea Extracts
| Compound |
| Geraniol |
| Linalool |
| (Z/E)-linalool oxides |
| (E)-2-hexenal |
| Phytol |
| β-ionone |
| This compound |
| Methylpyrazine |
| Methyl salicylate |
| Dihydroactinidiolide biocrick.com |
Characterization in Honey and Other Natural Products
This compound is present in honey and other natural products. It has been identified as a constituent of honey and can serve as a flavoring ingredient medchemexpress.com. In Croatian Satureja montana L. honey samples, this compound was found to be the predominant compound among 20 analyzed through headspace solid-phase microextraction (HS-SPME) and identified by GC-FID and GC/MS analyses, with percentages ranging from 75.9% to 81.7% biocrick.comchemfaces.com. This compound, along with methyl syringate, can be considered a non-specific chemical marker for Satureja hortensis honey chemfaces.com. In leatherwood (Eucryphia lucida) honey, this compound is the principal aroma component detected by headspace analysis and is believed to arise from the dehydration of 2,6-dimethyl-3,7-octadiene-2,6-diol, which is present in the plant extracts psu.eduacs.org. This compound is considered particularly labile among the chemical groups found in honey and can be influenced by factors like heat-derived artifacts or prolonged storage psu.edu. Studies comparing the organic extractives of Mentha spp. honey and the bee-stomach indicated that while some compounds are transferred directly, terpendiol I is partially transformed into this compound in ripened honey nih.govresearchgate.net. This compound has also been reported in peaches (Prunus persica L. Batsch) wur.nl.
Data Table: Predominant Compounds in Croatian Satureja montana L. Honey
| Compound | Percentage Range (%) | Method |
| This compound | 75.9-81.7 biocrick.comchemfaces.com | HS-SPME |
| Methyl syringate | 36.2-72.8 biocrick.comchemfaces.com | USE |
| Syringaldehyde | 2.2-43.1 biocrick.comchemfaces.com | USE |
This compound in Insect Chemical Communication Systems
This compound plays a role in the chemical communication systems of certain insects, primarily as a semiochemical. Semiochemicals are chemicals that carry messages between organisms.
One notable example is the interaction between the tea green leafhopper (Empoasca onukii, also known as Jacobiasca formosana) and the tea plant (Camellia sinensis) mdpi.comwikipedia.orgcaliforniateahouse.com. When the tea green leafhopper feeds on the leaves of tea plants, it triggers a defensive biochemical reaction in the plant that leads to the increased synthesis of secondary metabolites, including this compound mdpi.comwikipedia.org. This compound, along with other compounds like monoterpene diol, contributes to the unique honey-like sweetness and floral fragrance characteristic of premium teas such as "Oriental Beauty" tea mdpi.comwikipedia.orgcaliforniateahouse.comwikipedia.orgteatra.de. This chemical reaction is also thought to be a defensive maneuver by the tea plant to attract predators of the leafhopper, such as spiders teatra.de.
This compound has also been identified as a component in the floral scents of plants that are attractive to pollinators like honey bees and bumblebees researchgate.nete-jecoenv.org. Monoterpenes, including this compound, are considered major chemical mediators that attract these insects to host flowers e-jecoenv.org. Linalool, a precursor to this compound, is produced in the mandibular glands of solitary bees and bumblebees and acts as a pheromone researchgate.net.
While the European grapevine moth (Lobesia botrana) primarily utilizes other compounds as its sex pheromone, specifically (7E,9Z)-dodecadien-1-yl acetate (B1210297), research into insect pheromones and semiochemicals is ongoing, and this compound's role as a semiochemical in other insect species is an area of study acs.orgmdpi.comroyalbrinkman.commdpi.com. Insect antennae, equipped with olfactory receptors, are crucial for detecting these volatile organic compounds, including potential attractants or repellents sciencelearn.org.nzncsu.edu. Coupled gas chromatography-electroantennographic detection (GC-EAD) is a technique used to identify compounds that elicit a response in insect antennae, helping to understand their role in chemical communication sciencelearn.org.nz.
Biosynthetic Pathways and Metabolic Transformations of Hotrienol
Enzymatic Formation from Monoterpene Precursors
The biosynthesis of hotrienol (B1235390) in plants is intricately linked to the metabolism of other monoterpenes. Enzymes play a crucial role in catalyzing specific reactions that lead to the formation of this aromatic compound.
Linalool (B1675412) is widely recognized as the primary precursor for the enzymatic formation of this compound. nih.gov In various plant species, including tea (Camellia sinensis) and grapes (Vitis vinifera), linalool undergoes oxidative metabolism to produce a range of derivatives, one of which can lead to this compound. nih.govmdpi.com The concentration and enantiomeric form of linalool can influence the subsequent production of its derivatives. Both (R)- and (S)-linalool can be metabolized, and the resulting products often retain a degree of stereospecificity. researchgate.netnih.gov
The conversion of linalool is a key step in the diversification of terpenoid aromas in plants. The presence of linalool and its subsequent conversion to compounds like this compound are significant factors in the floral and fruity notes of many plant-derived products. nih.gov
The enzymatic conversion of linalool to its derivatives is primarily mediated by cytochrome P450 monooxygenases (CYP450s). researchgate.netnih.gov These enzymes catalyze hydroxylation reactions, which are critical steps in the metabolic pathway. Specifically, enzymes from the CYP76 family have been identified as key players in the oxidation of linalool. nih.govnih.gov
The proposed enzymatic pathway to this compound involves the hydroxylation of linalool at the C-8 position to form 8-hydroxylinalool. nih.govresearchgate.net This reaction is catalyzed by specific CYP450 enzymes. nih.gov Following this hydroxylation, further enzymatic or spontaneous chemical rearrangements can occur. While the direct enzymatic conversion of a linalool derivative to this compound is not fully elucidated, it is understood that the initial enzymatic hydroxylation is the rate-limiting and specificity-determining step. nih.gov
Studies in Arabidopsis thaliana have shown that CYP76C1, a cytochrome P450 enzyme, is a multifunctional linalool oxygenase that produces various oxidized linalool derivatives, including 8-hydroxylinalool and 8-oxolinalool. nih.gov Similar enzymes have been identified in tea plants (Camellia sinensis), where CsCYP76B1 and CsCYP76T1 catalyze the formation of 8-hydroxylinalool from linalool. nih.gov Human cytochrome P450 enzymes, such as CYP2C19 and CYP2D6, have also been shown to catalyze the allylic-hydroxylation of linalool to 8-hydroxylinalool in vitro. nih.govnih.gov
| Enzyme Family | Specific Enzyme(s) | Organism | Substrate | Product |
| Cytochrome P450 | CYP76C1 | Arabidopsis thaliana | Linalool | 8-hydroxylinalool, 8-oxolinalool |
| Cytochrome P450 | VvCYP76F14 | Vitis vinifera (Grape) | Linalool | 8-carboxylinalool |
| Cytochrome P450 | CsCYP76B1, CsCYP76T1 | Camellia sinensis (Tea) | Linalool | 8-hydroxylinalool |
| Cytochrome P450 | CYP2C19, CYP2D6 | Human | Linalool | 8-hydroxylinalool |
Genetic and Molecular Regulation of this compound Biosynthesis
The biosynthesis of this compound is ultimately controlled at the genetic level through the regulation of the enzymes involved in the linalool metabolic pathway. The expression of genes encoding for specific cytochrome P450 enzymes is a key regulatory point.
Research has shown that the expression of these genes can be influenced by various factors, including developmental stage, tissue type, and environmental stimuli. For example, in tea plants, the expression of CsCYP76B1 and CsCYP76T1, which are involved in the synthesis of the precursor 8-hydroxylinalool, is induced by jasmonate, a plant hormone associated with stress responses. nih.gov This suggests that the production of linalool derivatives, and potentially this compound, could be part of the plant's defense mechanism.
Furthermore, transcription factors can regulate the expression of genes in the terpenoid biosynthesis pathway. For instance, in Torreya grandis, the transcription factor TgWRKY3 has been shown to bind to the promoter region of the squalene (B77637) synthase gene, a key enzyme in the broader isoprenoid pathway. nih.gov While this is not directly linked to this compound, it illustrates the general mechanism by which terpenoid biosynthesis is regulated. The identification of specific transcription factors that control the expression of linalool-metabolizing CYP450s is an ongoing area of research.
| Regulatory Factor | Gene/Enzyme Targeted | Organism/System | Effect |
| Jasmonate | CsCYP76B1, CsCYP76T1 | Camellia sinensis (Tea) | Induced gene expression |
| Transcription Factors (e.g., WRKY family) | Terpenoid pathway genes (e.g., SQS) | Various Plants | Regulation of gene expression |
Gene Expression Profiling in Producing Organisms
Gene expression studies in plants known to produce significant quantities of terpenes, such as Vitis vinifera (grapevine) and Arabidopsis thaliana, have provided valuable insights into the regulation of terpene biosynthesis. While specific gene expression profiles directly correlated with high levels of this compound are not extensively documented, the expression patterns of genes involved in the general monoterpene biosynthesis pathway offer a foundational understanding.
In grapevine flowers, a hotspot for terpene synthase (TPS) gene expression, numerous VviTPS genes are actively transcribed, leading to the production of a diverse array of terpenes. The expression of these genes is developmentally regulated, with peak expression often coinciding with flowering and fruit ripening, stages where aroma compounds are most abundant. For instance, in Muscat grape varieties, the expression of certain VviTPS genes is significantly upregulated during berry development, correlating with the accumulation of monoterpenes like linalool, the precursor to this compound. A study on Muscat grapes across different regions showed that the expression of terpene biosynthesis-associated genes varied, suggesting a strong environmental and genetic influence on the final aroma profile, which includes this compound. nih.gov
While direct gene expression profiling for this compound is limited, the data from related monoterpenes in various plant species provide a framework for understanding its regulation. The following table summarizes key findings from gene expression studies in terpene-producing plants.
| Organism | Key Findings | Relevant Genes/Pathways | Citation |
|---|---|---|---|
| Vitis vinifera (Grapevine) | High expression of terpene synthase (TPS) genes in flowers and ripening berries, correlating with monoterpene accumulation. | VviTPS gene family, MEP pathway genes. | frontiersin.orgresearchgate.netmdpi.com |
| Arabidopsis thaliana | Co-expression of linalool synthase genes (TPS10, TPS14) and cytochrome P450 genes (CYP71B31, CYP76C3) in flowers. | Linalool biosynthesis and metabolism pathways. | nih.gov |
| Camellia sinensis (Tea Plant) | Induction of CsCYP76B1 and CsCYP76T1 expression and linalool accumulation during withering, leading to increased 8-hydroxylinalool. | Jasmonate signaling pathway, linalool oxidation. | nih.gov |
Identification of Biosynthetic Enzyme Genes
The enzymatic conversion of linalool to this compound is a critical step in its biosynthesis, and research has pointed towards the involvement of cytochrome P450 monooxygenases (CYPs). These enzymes are known to play a vital role in the oxidative modification of various secondary metabolites in plants.
Specifically, members of the CYP76C1 subfamily have been identified as key players in the oxidation of linalool. nih.gov In Arabidopsis thaliana, the CYP76C1 enzyme has been shown to be a multifunctional linalool oxidase. nih.gov It catalyzes a cascade of oxidation reactions on linalool, leading to the formation of 8-hydroxylinalool, 8-oxolinalool, and 8-carboxylinalool. researchgate.netoup.com These oxidative transformations are considered foundational to the formation of various linalool derivatives, including this compound. The hydroxylation at the C-8 position of linalool is a crucial initial step in this pathway. nih.gov
In the tea plant (Camellia sinensis), two genes, CsCYP76B1 and CsCYP76T1, have been identified to encode enzymes that catalyze the formation of 8-hydroxylinalool from linalool. nih.gov The expression of these genes, and consequently the production of 8-hydroxylinalool, is significantly increased during the withering process of black tea manufacturing, a stage associated with aroma development. nih.gov
The following table details the key enzymes and their corresponding genes that have been implicated in the biosynthetic pathway leading to this compound.
| Enzyme | Gene | Organism | Function | Citation |
|---|---|---|---|---|
| Linalool Oxidase | CYP76C1 | Arabidopsis thaliana | Catalyzes the oxidation of linalool to 8-hydroxylinalool, 8-oxolinalool, and 8-carboxylinalool. | nih.govresearchgate.net |
| 8-hydroxylinalool synthase | CsCYP76B1 | Camellia sinensis | Catalyzes the formation of 8-hydroxylinalool from linalool. | nih.gov |
| 8-hydroxylinalool synthase | CsCYP76T1 | Camellia sinensis | Catalyzes the formation of 8-hydroxylinalool from linalool. | nih.gov |
This compound Metabolism and Degradation in Vivo
Direct studies on the in vivo metabolism and degradation of this compound are notably scarce in the scientific literature. However, by examining the metabolic fate of structurally similar acyclic monoterpenoid alcohols, it is possible to infer the likely pathways through which this compound is processed in living organisms.
In mammals, ingested monoterpenes are generally well-absorbed and subsequently undergo extensive metabolism, primarily in the liver, to facilitate their excretion. The metabolic transformations typically involve a series of oxidation and conjugation reactions. For acyclic terpenoid alcohols like linalool, a primary metabolic route involves oxidation at the allylic positions. inchem.org This can lead to the formation of more polar metabolites, such as diols and carboxylic acids. These oxidized products can then be conjugated with glucuronic acid, a common detoxification pathway, to increase their water solubility and facilitate their elimination in the urine. inchem.org
Given the structure of this compound, it is plausible that it undergoes similar metabolic transformations. The hydroxyl group of this compound could be a target for glucuronidation. Additionally, the double bonds in its structure present potential sites for oxidation, which could be catalyzed by cytochrome P450 enzymes. This could lead to the formation of various hydroxylated and carboxylated metabolites.
In the context of microbial degradation, bacteria, particularly species of Pseudomonas, are known to utilize acyclic terpenes as a carbon source. The degradation pathways often initiate with the oxidation of the terminal methyl groups and the alcohol function, followed by beta-oxidation-like processes. While specific studies on microbial degradation of this compound are not available, the established pathways for other acyclic monoterpenes suggest that microorganisms could potentially mineralize this compound through a series of oxidative steps. nih.gov
The following table outlines the probable metabolic reactions that this compound may undergo, based on the known metabolism of similar compounds.
| Metabolic Reaction | Potential Outcome | Basis of Inference |
|---|---|---|
| Glucuronidation | Formation of this compound-glucuronide. | Metabolism of other tertiary alcohols like linalool. inchem.org |
| Allylic Oxidation | Formation of hydroxylated and carboxylated metabolites. | Metabolism of unsaturated terpenoid alcohols. inchem.org |
| Microbial Oxidation | Stepwise degradation to smaller molecules. | Microbial degradation of other acyclic terpenes. nih.gov |
It is important to emphasize that these pathways are inferred from the metabolism of related compounds, and further research is necessary to definitively elucidate the in vivo metabolism and degradation of this compound.
Synthetic Methodologies for Hotrienol and Its Analogs
Total Synthesis Approaches to Hotrienol (B1235390)
Total synthesis involves constructing the target molecule from simpler, readily available precursors. Several strategies have been explored for the total synthesis of this compound.
Ene-type chlorination is a method that has been successfully applied to the synthesis of this compound. This approach typically involves the chlorination of a suitable starting material containing a double bond (the "ene") in the presence of an allylic hydrogen, leading to the formation of an allylic chloride. Subsequent transformations are then performed to arrive at the this compound structure.
Cyclopropylcarbinyl–homoallyl rearrangement is another strategy employed in the synthesis of monoterpenols, including this compound smolecule.comresearchgate.netresearchgate.netchemrxiv.orgnih.gov. This type of rearrangement involves the transformation of a cyclopropylcarbinyl system into a homoallylic system, often mediated by carbocation intermediates chemrxiv.orgnih.gov.
A short synthesis of certain monoterpenols, including this compound, has been described via the cyclopropylcarbinyl–homoallyl rearrangement of adducts smolecule.comresearchgate.netresearchgate.net. These adducts are generated through the tandem addition of vinylmagnesium bromide and an appropriate carbonyl compound to cyclopropenes researchgate.netresearchgate.net. The rearrangement of cyclopropylcarbinyl cations can lead to homoallylic cations, influencing the stereochemistry of the products chemrxiv.org. Hot water has also been shown to promote cyclopropylcarbinyl rearrangement, facilitating the construction of homoallylic alcohols in good to high yields nih.gov.
This compound is a monoterpene, which is a class of compounds formally derived from two isoprene (B109036) units tandfonline.combritannica.com. Synthetic approaches can involve the coupling of isoprenoid or related units to construct the carbon skeleton of this compound. This coupling can occur in a head-to-tail manner, typical of many isoprenoids tandfonline.combritannica.com.
A simple synthesis of (E)-hotrienol has been reported through the head-to-tail linking of two isoprenoid units tandfonline.com. Oxidative coupling reactions of enol derivatives have also seen rapid development and play a role in the total synthesis of natural products, including those with isoprenoid structures sioc-journal.cn. While the direct application of this specific method to this compound synthesis is not explicitly detailed in the provided snippets, coupling strategies are fundamental in isoprenoid synthesis.
Semi-Synthetic and Derivatization Pathways
Semi-synthetic routes to this compound typically start from naturally occurring precursors that already possess a significant portion of the this compound structure. Derivatization pathways involve modifying existing molecules to obtain this compound or its analogs.
Linalyl acetate (B1210297) is a naturally occurring monoterpene ester that is structurally related to this compound wikipedia.orguni.lufishersci.caecostore.comscentspiracy.com. It serves as a common starting material for the semi-synthetic preparation of this compound.
This compound, possessing a chiral center, can exist as enantiomers. Stereoselective synthesis aims to produce one specific enantiomer in preference to the other egrassbcollege.ac.ininflibnet.ac.in. While racemic this compound can be prepared from linalyl acetate acs.orgresearchgate.netacs.orgvup.sk, the synthesis of enantiomerically pure this compound requires stereoselective methods.
The (3S)-(+)-enantiomer of this compound has been found in Ho leaf oil, while the (3R)-(-)-enantiomer has been isolated from tea acs.org. Although the provided information mentions the preparation of enantiomerically pure linalool (B1675412) oxide from (R)-linalool researchgate.net, and discusses the enantiomer distribution of this compound in natural products vup.sk, detailed procedures for the stereoselective synthesis of this compound enantiomers are not extensively described in the search results. However, the concept of stereoselective synthesis is crucial for obtaining pure enantiomers of chiral compounds egrassbcollege.ac.ininflibnet.ac.inscispace.com. Research on the enantiomer distribution in natural sources like honey and tea indicates the presence of specific this compound enantiomers, highlighting the relevance of stereoselective synthesis for matching natural profiles vup.sk.
Optimization of Synthetic Yields and Process Efficiency
The efficiency of chemical reactions, including those for this compound synthesis, is influenced by various factors such as reaction conditions, the purity of starting materials, and the effectiveness of catalysts or reagents. researchgate.netarborpharmchem.com For instance, precise control over temperature, pressure, and catalyst concentration can significantly impact the yield and purity of the final product. arborpharmchem.com
Research into optimizing synthetic routes often involves exploring alternative reaction pathways or modifying existing ones to improve efficiency. While specific detailed research findings on the optimization of this compound synthesis beyond the reported 55% yield from linalyl acetate are not extensively detailed in the provided search results, the general principles of synthetic optimization apply. These principles include the careful selection of reagents and solvents, reaction time, and temperature to favor the desired product formation and minimize side reactions. Automated synthesis platforms equipped with sensors for real-time monitoring and feedback loops are emerging tools that can facilitate the optimization of reaction conditions, potentially leading to improved yields and purity. nih.gov
The synthesis of analogs of this compound would similarly require optimization tailored to the specific structural modifications being introduced. Factors such as the nature and position of functional groups in the analog can influence the reactivity and selectivity of the synthesis steps, necessitating careful optimization of reaction parameters.
Development of Cost-Effective and Scalable Synthesis
Developing cost-effective and scalable synthesis methods for this compound and its analogs is essential for their potential industrial applications, particularly in the flavor and fragrance industries. researchgate.netsmolecule.com The cost of a synthetic process is influenced by the cost of starting materials, reagents, labor, and the efficiency of the reactions involved. researchgate.net
Scalability in chemical synthesis refers to the ability to increase the production output from a laboratory scale to an industrial scale without significant loss in yield or purity, and without dramatically increasing costs. Factors crucial for scalable synthesis include the use of safe and inexpensive reagents, straightforward reaction procedures, and ease of purification. Continuous manufacturing processes, as opposed to batch processes, are often more efficient and scalable for producing active pharmaceutical ingredients and could potentially be adapted for the synthesis of flavor and fragrance compounds like this compound. arborpharmchem.com
While the provided information highlights a specific synthetic route to this compound from linalyl acetate, research into alternative, potentially more cost-effective and scalable methods is an ongoing area in chemical synthesis. The development of new catalytic systems or biocatalytic approaches could offer greener and more efficient routes to this compound and its analogs. The use of biocatalysis, employing enzymes, can sometimes provide highly selective transformations under mild conditions, potentially reducing the need for expensive reagents and simplifying purification.
The synthesis of this compound and its analogs for commercial purposes necessitates a careful balance between achieving high yields, ensuring product purity, and maintaining cost-effectiveness and scalability. The selection of the most appropriate synthetic route is dictated by the desired scale of production, the availability and cost of starting materials, and environmental considerations.
Table 1: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 20053-88-7 |
| Linalyl acetate | 115-95-7 |
| Linalool | 79-70-9 |
| Lithium bromide | 7550-35-8 |
| Lithium carbonate | 554-13-2 |
| Citral | 5392-40-5 |
| α-Terpineol | 98-55-5 |
| Linalool oxide | 1365-19-1 |
| Geraniol | 106-24-1 |
| Nerol | 106-25-2 |
| Limonene | 138-86-3 |
| β-Ionone | 14901-07-6 |
| β-Cyclocitral | 432-25-7 |
| Blumenol B | 23619-71-8 |
| Theaspirone | 3650-09-7 |
| Vitispirane | 23870-11-3 |
| Methyl syringate | 84-53-7 |
| Syringaldehyde | 134-96-3 |
| trans-β-Ocimene | 3779-61-1 |
| cis-β-Ocimene | 3338-55-4 |
| β-Myrcene | 123-35-3 |
| Geranyl acetate | 105-87-3 |
| Lilac aldehyde | 26432-46-2 |
| Santolina alcohol | 3313-60-8 |
| α-Pinene | 80-56-8 |
| Acetic anhydride | 108-24-7 |
| Sulfuric acid | 7664-93-9 |
| Acetaldehyde | 75-07-0 |
| Sulfur dioxide | 7446-09-5 |
| Chloramine-T | 144-86-5 |
Data Table 1: this compound Synthesis from Linalyl Acetate
| Starting Material | Reagents | Steps | Overall Yield |
| Linalyl acetate | Ene-type chlorination agent, LiBr, Li2CO3, DMF, Hydrolysis agents | Chlorination, Dehydrochlorination, Hydrolysis | 55% |
Data Table 2: Radiochemical Yield Optimization (Example from PSMA Inhibitor Synthesis)
| Amount of Oxidizing Agent (µg) | Reaction Time (min) | Radiochemical Yield (%) |
| 10 | 5 | 61.3 ± 0.5 |
| 40 | 5 | 69.2 ± 0.2 |
| 80 | 5 | Did not increase |
| 150 | 5 | Decreased significantly |
| 40 | 0.5 | 61.9 ± 0.4 |
| 40 | 10 | 71.7 ± 0.3 |
| 40 | 30 | Slightly decreased |
Advanced Analytical Techniques for Hotrienol Profiling and Quantification
Chromatographic Separation and Detection Methods
Gas chromatography offers excellent separation capabilities for volatile and semi-volatile compounds like Hotrienol (B1235390). Different detection methods coupled with GC provide complementary information for comprehensive analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful technique for the identification and quantification of this compound in various samples. It combines the separation power of GC with the identification capabilities of mass spectrometry. This compound can be identified based on its retention time on a specific GC column and its characteristic mass spectrum spkx.net.cnbiomedgrid.comresearchgate.net. GC-MS has been widely applied to analyze this compound in matrices such as honey, tea, and wine nih.govnih.govspkx.net.cnrstjournal.com. For instance, GC-MS analysis has shown this compound to be a major volatile compound in certain honey samples, with concentrations ranging from 75.9% to 81.7% in Croatian Satureja montana L. honey nih.govchemfaces.com. In Fenghuang Dancong oolong teas, this compound was identified as one of the major volatile compounds spkx.net.cn. GC-MS is also used for the quantitative determination of this compound, often employing internal standards for improved accuracy embrapa.br.
Chiral Gas Chromatography for Enantiomeric Analysis
This compound is a chiral compound, meaning it exists as two stereoisomers (enantiomers) that are non-superimposable mirror images. These enantiomers can have different aroma characteristics or biological activities. Chiral GC employs specialized stationary phases that can separate these enantiomers, allowing for the determination of their relative proportions (enantiomeric ratio, ER). This is important for assessing the authenticity and quality of natural products, as enzymatic synthesis in nature often produces enantiomers in specific ratios vup.sk. Chiral GC analysis of this compound in Tokaj wines revealed a slight dominance of the (S)-enantiomer, with percentages ranging from 51% to 82% researchgate.netresearchgate.net. One-dimensional chiral GC can sometimes face challenges with co-elution, necessitating the use of two-dimensional GC (2D-GC) for better separation of enantiomers in complex matrices researchgate.netvup.skresearchgate.net.
Sample Preparation and Extraction Protocols
Effective sample preparation and extraction are critical steps before GC analysis to isolate and concentrate volatile compounds like this compound from the sample matrix. The choice of method depends on the sample type and the target analytes.
Headspace Solid-Phase Microextraction (HS-SPME) Methodologies
HS-SPME is a solvent-free and widely used technique for extracting volatile and semi-volatile compounds from the headspace above a sample. A coated fiber is exposed to the headspace, adsorbing the volatile compounds, which are then desorbed in the GC injector. HS-SPME is considered a "green" technique due to its minimal solvent usage mdpi.comresearchgate.net. It has been successfully applied for the analysis of this compound in honey, wine, and tea nih.govspkx.net.cnrstjournal.comupm.edu.mymdpi.comresearchgate.netacs.orgnih.govmdpi.comnih.govoeno-one.eumdpi.com. Studies have optimized HS-SPME parameters such as fiber type, extraction time, and temperature for efficient this compound extraction from different matrices acs.orgoeno-one.eu. For instance, in honey analysis, HS-SPME has shown this compound to be a predominant compound in the headspace nih.govnih.govnih.govmdpi.commdpi.com.
Solvent Extraction and Distillation Techniques
Solvent extraction and distillation are traditional methods used to isolate volatile compounds from complex matrices. Solvent extraction involves using a solvent to dissolve the target compounds, while distillation separates compounds based on their boiling points. Simultaneous distillation-solvent extraction (SDE) combines both processes, often using a Likens-Nickerson apparatus researchgate.netbiocrick.comresearchgate.net. These techniques can be effective for extracting a wide range of volatile compounds, including this compound biocrick.comresearchgate.netcirad.fr. However, some methods involving heat, like hydrodistillation or SDE, can potentially lead to the formation of artifacts or alter the composition of volatile compounds researchgate.net. Ultrasonic solvent extraction (USE) is another method that has been used for extracting this compound from honey nih.govnih.govnih.govmdpi.com. While solvent extraction can provide a more comprehensive profile of volatile and semi-volatile compounds compared to headspace techniques, the choice of solvent and method requires careful consideration to avoid degradation or alteration of the analytes nih.govmdpi.comresearchgate.netlabrulez.com.
Supercritical Fluid Extraction (SFE) for this compound Isolation
Supercritical Fluid Extraction (SFE) is recognized as a green and sustainable technique for isolating valuable compounds from natural sources ajgreenchem.comrsc.org. This method utilizes supercritical fluids, such as carbon dioxide (CO₂), which exhibit properties of both liquids and gases above their critical point mdpi.comajgreenchem.com. SC-CO₂ is a popular choice for SFE due to its non-toxic, non-flammable, and environmentally friendly nature, as well as its ability to operate at relatively low temperatures, thus preserving heat-sensitive compounds like many volatile organic compounds mdpi.comajgreenchem.com.
SFE offers several advantages over traditional solvent extraction methods, including reduced solvent usage, faster extraction times, and the ability to selectively extract compounds by modifying parameters such as pressure and temperature ajgreenchem.comrsc.org. The solvating power of the supercritical fluid can be adjusted, often with the addition of co-solvents like ethanol, to target compounds with varying polarities ajgreenchem.comrsc.org.
Research has demonstrated the application of SFE for the isolation of volatile flavor components, including this compound, from various plant materials mdpi.comresearchgate.net. For instance, SFE has been used to isolate volatile components from tea flowers, where this compound was identified as one of the major constituents mdpi.comresearchgate.net. The SFE process can be tailored to selectively extract different classes of compounds. A comprehensive two-step SFE method using CO₂ with varying amounts of co-solvent has been developed to extract both non-polar volatile terpenes and more polar phenolic compounds in a single run rsc.org. This highlights the versatility of SFE in isolating compounds with distinct physicochemical properties from complex matrices rsc.org.
Chemometric and Multivariate Data Analysis
Chemometrics involves the application of mathematical and statistical methods to chemical data to extract meaningful information rsc.org. Multivariate data analysis, a core component of chemometrics, is particularly useful when dealing with complex datasets generated from the analysis of multiple variables, such as the volatile compound profiles of natural products careerfoundry.comgoogle.com. These techniques can reveal patterns, correlations, and differences within datasets that are not apparent through univariate analysis careerfoundry.combookdown.org.
In the study of this compound and other volatile compounds, chemometric and multivariate data analysis techniques are invaluable for tasks such as sample classification, origin determination, and the identification of potential biomarkers rsc.orgtandfonline.comresearcher.life. By analyzing the concentrations or relative abundances of numerous volatile compounds simultaneously, these methods can differentiate between samples based on subtle variations in their chemical composition rsc.orgtandfonline.comtandfonline.com.
Research utilizing chemometrics has successfully applied these methods to analyze volatile compounds, including this compound, in various food products. For example, chemometric analysis of volatile compounds in honey samples has been used to discriminate honeys based on their botanical and geographical origins tandfonline.comresearcher.lifetandfonline.com. This compound has been identified as a common aroma compound in different honey types and has contributed to the discrimination of sunflower honey in one study tandfonline.com.
Principal Component Analysis (PCA) in this compound Studies
Principal Component Analysis (PCA) is an unsupervised multivariate statistical technique commonly used in chemometrics to reduce the dimensionality of complex datasets while retaining most of the original variance nih.gov. PCA transforms a set of possibly correlated variables into a smaller set of uncorrelated variables called principal components (PCs) nih.gov. The first principal component accounts for the largest possible variance in the data, and subsequent components account for the remaining variance in decreasing order nih.gov.
In the context of this compound studies, PCA is frequently applied to volatile compound profiles obtained from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) spkx.net.cntandfonline.comresearchgate.net. By applying PCA to the data, researchers can visualize the relationships between different samples and identify which volatile compounds contribute most to the observed variations spkx.net.cntandfonline.comresearchgate.net.
Studies on the volatile compounds of various matrices have employed PCA to reveal differentiating patterns where this compound plays a role. For instance, PCA of aroma compounds in different types of green tea samples harvested in different seasons showed that this compound was one of the key components contributing to the differentiation, being higher in most autumn green tea samples spkx.net.cn. In the analysis of monofloral honeys, PCA has helped distinguish different honey types based on their aroma compounds, with this compound being identified as a dominant compound for sunflower honey tandfonline.com. PCA has also been used in the classification of wines based on their volatile fingerprints, demonstrating its utility in visualizing the separation of samples based on their chemical composition mdpi.comscielo.org.ar.
Machine Learning Algorithms for this compound-Based Classification
Machine learning algorithms represent a powerful set of tools within chemometrics for building predictive models and performing classification tasks based on complex analytical data researchgate.netdntb.gov.uanih.gov. Unlike unsupervised methods like PCA, supervised machine learning algorithms are trained on a dataset with known classifications to develop models that can predict the class of new, unseen samples rsc.org.
In studies involving this compound, machine learning algorithms have been applied to volatile compound data for tasks such as authenticating the varietal origin of food products researchgate.netdntb.gov.uanih.gov. By using the concentrations or relative concentrations of volatile compounds as input features, machine learning models can learn to distinguish between different categories of samples.
Recent research has successfully utilized machine learning algorithms, such as Support Vector Machines (SVM) and k-Nearest Neighbor (kNN), for the classification of wines based on their volatile profiles researchgate.netdntb.gov.uanih.gov. In the authentication of Polish red wines from Zweigelt and Rondo grape varieties, this compound was identified as a potential marker compound researchgate.netdntb.gov.uanih.gov. Machine learning models, specifically SVM and kNN, achieved high classification accuracy (100%) in distinguishing between these wine varieties when using volatile compounds, including this compound, as input data researchgate.netdntb.gov.uanih.gov. This demonstrates the effectiveness of machine learning algorithms in leveraging volatile compound data, including the presence and concentration of this compound, for accurate classification and authentication purposes researchgate.netdntb.gov.uanih.gov.
Biological Activities and Functional Implications of Hotrienol
Olfactory and Chemo-Sensory Perception
Hotrienol (B1235390) plays a significant role in how organisms perceive their environment through smell and taste. Its presence in various natural products highlights its contribution to complex aroma profiles. smolecule.comperflavory.comchemfaces.combiocrick.com
This compound as a Key Aroma Compound in Food Science
This compound is recognized as an important aroma-active compound in food science. It contributes a fruity smell and is used as a flavoring ingredient in food and beverage formulations. perflavory.comchemfaces.combiocrick.com For instance, it is a key odorant in certain wines, such as Zweigelt, influencing their sensory evaluations and flavor profiles. smolecule.com this compound has also been identified as a volatile compound contributing to the aroma of peaches and is present in various types of honey, sometimes serving as a potential marker for botanical origin. chemfaces.commedchemexpress.combiocrick.comwur.nlmdpi.com Studies using techniques like gas chromatography-olfactometry-mass spectrometry have identified this compound among other odor-active components in food matrices like honey. chemfaces.combiocrick.com
Chemical Ecology and Insect Communication
This compound's biological activity extends to the realm of chemical ecology, particularly in mediating interactions between organisms, such as insect communication. icipe.org
This compound as a Mating Attractant in Drosophila Species
This compound has been identified as a significant mating attractant for female Drosophila species. smolecule.com This primary role makes it a valuable tool for researchers studying insect behavior and communication. smolecule.com By observing the responses of female flies to varying concentrations of this compound, scientists can gain insights into the olfactory system and the neural mechanisms underlying mate selection in fruit flies. smolecule.com The strong attraction exerted by this compound on female flies has also led to investigations into its potential use in pest control strategies, such as monitoring fruit fly populations using this compound-baited traps. smolecule.com
Neuroethological Studies of Olfactory Responses to this compound
Neuroethological studies in insects, particularly Drosophila, utilize this compound to understand how the olfactory system detects and processes odor information and how this processing translates into behavior. smolecule.comnih.govlt.org By exposing flies to this compound and monitoring their brain activity, scientists can map the neural pathways involved in odor detection and response. smolecule.com this compound can also be used to probe the function of specific odorant receptors in the fly's olfactory system, providing insights into how insects perceive and distinguish different odors. smolecule.comnih.gov The study of insect olfaction, including responses to compounds like this compound, is crucial for understanding odor-driven behaviors such as locating hosts, mates, and oviposition sites, as well as avoiding threats. frontiersin.org
Antimicrobial Properties and Bioactivity
Some research suggests that this compound exhibits antimicrobial effects, positioning it as a potential natural preservative in various applications smolecule.com. Studies investigating the essential oils of different plant species where this compound is a component have reported antimicrobial activity against a range of microorganisms nih.govtandfonline.com.
Inhibition of Microbial Growth and Pathogen Activity
This compound has been identified as a component in essential oils that demonstrate inhibitory effects on the growth of certain bacteria and fungi nih.govtandfonline.com. For instance, essential oils from Mentha species containing this compound, among other compounds, have shown antimicrobial potential against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeroginosa, Salmonella typhi, Proteus mirabilis, Klebsiella pneumoniae), and the fungal strain Candida albicans nih.gov. The degree of inhibition can vary depending on the concentration of the essential oil and the specific microbial strain nih.gov. Another study on the essential oils of Tilia tomentosa and Tilia cordata inflorescences, where this compound was a main oxygenated monoterpene, also reported antimicrobial activity tandfonline.com.
While specific minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values solely for this compound against a broad spectrum of microbes are not extensively detailed in the provided search results, studies on essential oils containing this compound provide evidence of growth inhibition. The disk diffusion method, which measures zones of inhibition, is a common technique used to evaluate the effectiveness of such substances against microbial growth nih.govlumenlearning.combbc.co.uk. Larger zones of inhibition generally correlate with higher effectiveness lumenlearning.combbc.co.uk.
Mechanisms of Antimicrobial Action at Cellular Level
The precise mechanisms by which this compound exerts its antimicrobial effects at the cellular level are not explicitly detailed for the isolated compound in the provided search results. However, general mechanisms of action for natural antimicrobial compounds, particularly terpenes and phenolic compounds often found alongside this compound in essential oils, include the disruption of microbial cell membranes, inhibition of essential enzymatic processes, and suppression of efflux pumps nih.govmdpi.comintec.edu.dofrontiersin.org.
Natural compounds can inhibit bacterial growth through various pathways, such as interfering with cell wall synthesis, altering cell membrane permeability, inhibiting metabolic processes, or inhibiting the synthesis of nucleic acids and proteins mdpi.com. For Gram-positive bacteria, the cell membrane is considered a primary target for some natural compounds, potentially involving damage to phospholipid bilayers, inhibition of the respiratory chain, or disruption of ATP synthesis intec.edu.do. Given that this compound is a monoterpene alcohol, its lipophilic nature may facilitate interaction with microbial cell membranes, potentially leading to structural and functional damage.
Antioxidant Capacity and Free Radical Scavenging
This compound has been recognized for its antioxidant capacity chemfaces.combiocrick.com. Antioxidants play a crucial role in neutralizing free radicals and mitigating oxidative stress in biological systems mdpi.comnih.gov.
Evaluation of Antioxidant Potency in this compound-Containing Extracts
The antioxidant capacity of this compound is often evaluated within the context of extracts or essential oils where it is a constituent chemfaces.comdntb.gov.uaicm.edu.plirb.hrnih.govacademicjournals.org. Common in vitro methods used to assess antioxidant potency include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay, the ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) radical cation-scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay dntb.gov.uairb.hrnih.govacademicjournals.orgrasayanjournal.co.incabidigitallibrary.orgvup.sk.
Studies on Satureja montana honey, where this compound was a predominant volatile compound, evaluated antioxidant capacity using DPPH radical-scavenging activity and the FRAP assay chemfaces.comdntb.gov.ua. These studies reported DPPH radical-scavenging activity ranging from 0.5 to 1.0 mmol TEAC/kg (Trolox Equivalent Antioxidant Capacity) and FRAP values ranging from 2.5 to 5.1 mmol Fe2+/kg chemfaces.comdntb.gov.ua.
Another study on the petroleum ether extract from the seeds of Coriandrum sativum, which contained this compound (7.82%) as a significant component, investigated its DPPH radical scavenging activity academicjournals.org. The extract exhibited concentration-dependent antiradical activity, with an IC50 value of 192.56 µg/ml academicjournals.org. At a concentration of 500 µg/ml, the extract showed 86.43% radical scavenging activity academicjournals.org.
Data Table 1: Antioxidant Activity of Coriandrum sativum Seed Extract (containing this compound)
| Assay | IC50 (µg/ml) | Radical Scavenging Activity at 500 µg/ml (%) |
| DPPH Radical Scavenging | 192.56 | 86.43 |
Data Table 2: Antioxidant Capacity of Satureja montana Honey (containing this compound)
| Assay | Range of Values | Unit |
| DPPH Radical Scavenging Activity | 0.5 - 1.0 | mmol TEAC/kg |
| Ferric Reducing Antioxidant Power (FRAP) | 2.5 - 5.1 | mmol Fe2+/kg |
Role in Oxidative Stress Mitigation
Antioxidants, including natural compounds like this compound, contribute to mitigating oxidative stress by neutralizing reactive oxygen species (ROS) and free radicals mdpi.comnih.govresearchgate.net. Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of biological systems to detoxify these reactive intermediates or repair the resulting damage mdpi.com. By scavenging free radicals, this compound, as part of a complex mixture or potentially in isolated form, can help to prevent cellular damage caused by oxidation nih.govresearchgate.net.
Applications and Emerging Research Areas of Hotrienol
Hotrienol (B1235390) in Authenticity and Origin Discrimination Studies
The unique chemical fingerprint of agricultural products can be used to verify their authenticity and geographical or botanical origin. This compound has emerged as a valuable biomarker in such studies, particularly for wines and honey.
Varietal Markers in Wines and Beverages
The complex aroma profile of wine is a key determinant of its quality and is significantly influenced by the grape variety. Volatile compounds, including terpenoids like this compound, play a crucial role in defining the varietal character of wines. Research has demonstrated that this compound can serve as a specific chemical marker to differentiate between grape varieties.
A study focusing on Polish red wines made from Zweigelt and Rondo grapes identified this compound as a key varietal marker for Zweigelt wines. The analysis of sixty-seven volatile compounds in the wines revealed that this compound was consistently present in all Zweigelt wine samples but was completely absent in the Rondo wines. This clear distinction highlights the potential of this compound as a reliable indicator for authenticating Zweigelt wines and detecting potential adulteration with other grape varieties. The research utilized machine learning algorithms, such as the support vector machine (SVM) and k-nearest neighbor (kNN), which achieved 100% classification accuracy when using the volatile compound profiles, further underscoring the discriminatory power of compounds like this compound.
Table 1: Presence of this compound in Zweigelt and Rondo Wines
| Grape Variety | Presence of this compound |
| Zweigelt | Detected in all samples |
| Rondo | Not detected in any sample |
Geographical and Botanical Origin Indicators in Honey
The composition of honey is intricately linked to the nectar source and the geographical location of the beehives. Volatile organic compounds are significant contributors to the unique aroma and flavor of different honey types and can be used as markers to determine their botanical and geographical origin. This compound has been identified as a key volatile compound in several unifloral honeys.
Research on the volatile composition of various honeys has shown that this compound can be a characteristic marker for specific botanical origins. For instance, a study on Mentha spp. honey found this compound to be the major headspace compound, with concentrations ranging from 31.1% to 38.5%. This high concentration suggests that this compound, likely formed from the transformation of other compounds present in the nectar, is a significant indicator for this type of honey. nih.gov Furthermore, this compound has been identified as a marker for heather honey. nih.gov While it is a commonly detected compound in many unifloral honeys, its relative abundance can help in the discrimination of honey types. nih.gov
Table 2: this compound as a Marker in Different Honey Types
| Honey Type | Role of this compound | Relative Abundance |
| Mentha spp. | Major headspace compound | 31.1% - 38.5% nih.gov |
| Heather | Marker volatile compound | High nih.gov |
| Various unifloral honeys | Commonly detected compound | Variable nih.gov |
This compound in Integrated Pest Management Strategies
Integrated Pest Management (IPM) is an environmentally sensitive approach to pest management that relies on a combination of common-sense practices. The use of semiochemicals, including pheromones and other behavior-modifying compounds, is a cornerstone of many IPM programs. While research into the specific applications of this compound in IPM is still emerging, its nature as a volatile organic compound suggests potential utility in this field.
Population Monitoring via Attractant-Baited Traps
The monitoring of pest populations is crucial for timely and effective pest management decisions. Attractant-baited traps are widely used to detect the presence of pests, estimate their population density, and monitor their seasonal activity. These traps are often baited with synthetic versions of insect pheromones or other attractive compounds.
While specific studies detailing the use of this compound as a primary attractant in commercial pest monitoring traps are limited, its presence in floral scents suggests a potential role in attracting certain insect species. The chemical ecology of Tephritid fruit flies, a significant agricultural pest group, involves complex volatile pheromone blends. nih.gov Research in this area is ongoing to identify effective attractants for these pests. researchgate.netnih.gov The identification of this compound as a component of a plant's volatile profile could lead to investigations into its attractiveness to specific herbivorous insects, potentially leading to its inclusion in lures for monitoring traps.
Mating Disruption Approaches for Insect Control
Mating disruption is a pest control technique that involves releasing a large amount of a synthetic sex pheromone into the environment to confuse insects and prevent them from finding mates. This method is highly specific to the target pest and is considered an environmentally friendly alternative to broad-spectrum insecticides.
The success of mating disruption relies on the identification and synthesis of the correct pheromone components. For many insect species, particularly in the order Lepidoptera (moths and butterflies), sex pheromones are complex blends of several compounds. While there is no widespread commercial use of this compound in mating disruption formulations at present, the possibility of it acting as a minor but crucial component of a pheromone blend for certain insect species cannot be ruled out. The ongoing research into the composition of insect pheromones may yet reveal a role for this compound in the chemical communication of some pest species, which could then be exploited for mating disruption strategies.
This compound in Neurobiological and Olfaction Research Models
The sense of smell, or olfaction, is a fundamental sensory modality that plays a critical role in the survival and behavior of many organisms. Neurobiologists and olfaction researchers use a variety of odorant molecules as stimuli to investigate how the olfactory system detects, processes, and perceives smells. The specific chemical properties of an odorant determine which olfactory receptors it activates, triggering a cascade of neural signals that are ultimately interpreted by the brain.
This compound, with its distinct fruity and floral aroma, has the potential to be a useful tool in such research. The study of how different odorants elicit specific patterns of neural activity in the olfactory bulb is a key area of investigation. By exposing animal models to specific odorants like this compound and recording the electrophysiological responses of their olfactory sensory neurons, researchers can map the neural circuits involved in odor perception. nih.govnih.gov While studies specifically detailing the use of this compound as a primary model odorant are not abundant in the current literature, its well-defined chemical structure and known sensory properties make it a candidate for future research into the combinatorial coding of odors in the brain. biorxiv.org Such research is crucial for understanding the fundamental principles of olfaction and for developing new technologies related to artificial olfaction and flavor science.
Mapping Neural Pathways of Odor Processing
The perception of an odor begins with the activation of specific olfactory receptors (ORs) in the nose and culminates in a complex pattern of neural activity in the brain. The brain's representation of a smell is organized into a spatial map of activated glomeruli within the olfactory bulb. nih.gov In the mouse olfactory system, olfactory neuron axons guide themselves to form this map. nih.gov The olfactory system is capable of detecting a vast number of odor molecules from various sources. nih.gov
Scientists are working to understand how the brain's intricate circuits process information to identify an odor's identity and concentration. researchgate.net The process involves parallel pathways where information is sent from the olfactory bulb to several other regions of the olfactory system. researchgate.net While specific studies detailing the use of this compound to map these neural pathways are not extensively documented, its distinct molecular identity makes it a suitable candidate for such research. By introducing this compound as a stimulus, researchers could potentially trace the specific set of neurons and brain regions that are activated. This allows for a better understanding of how a specific chemical structure is translated into a unique neural code and ultimately, a perceived scent. This approach helps in understanding how the brain maps the chemical space of odors. nih.gov
Future Directions in this compound Research
The study of this compound is poised to expand into new areas, driven by advancements in biotechnology, computational chemistry, and pharmacology. Future research is expected to focus on sustainable production methods, a deeper understanding of its sensory properties, and an evaluation of its potential biological activities.
Biotechnological Production for Enhanced Sustainability
Traditionally, flavor and fragrance compounds like this compound are obtained either through chemical synthesis or extraction from plant materials. nih.gov Chemical synthesis can be complex and may raise environmental concerns, while extraction from natural sources is often costly and yields small amounts. nih.govresearchgate.net Microbial biotechnology presents a promising and sustainable alternative. bohrium.commdpi.com
Metabolic engineering of microorganisms, such as bacteria (Escherichia coli) and yeast (Saccharomyces cerevisiae), is an emerging field for producing monoterpenoids. nih.govnih.govnih.gov This approach involves introducing and optimizing biosynthetic pathways within a microbial host to convert simple carbon sources or precursors into the desired compound. mdpi.comnih.gov For this compound, this could involve engineering the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways, which produce the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.com
Advanced Structural-Activity Relationship Investigations
The relationship between a molecule's chemical structure and its perceived odor is a central theme in fragrance research. This compound is a chiral molecule, meaning it exists in different stereoisomeric forms (enantiomers) that are mirror images of each other. It is well-established that enantiomers of a chiral odorant can have different smells, both in quality and intensity. researchgate.net For instance, studies on botrytized Tokaj wines have shown a slight dominance of the S-enantiomer of this compound, suggesting a potential difference in its formation or sensory contribution compared to its R-enantiomer. researchgate.net
Future structure-activity relationship (QSAR) studies will aim to precisely define how the stereochemistry of this compound influences its interaction with olfactory receptors. frontiersin.org This involves a combination of techniques:
Enantioselective Synthesis: Developing methods to synthesize pure enantiomers of this compound for individual sensory evaluation. researchgate.net
Sensory Analysis: Conducting detailed sensory panel tests to characterize and quantify the odor profiles of each stereoisomer.
Computational Modeling: Using in silico docking simulations to model the binding of each this compound enantiomer to specific olfactory receptors. nih.govplos.org This can help predict which receptors are involved and explain the structural basis for any observed differences in perception. nih.govnih.gov
These advanced investigations will provide a more detailed understanding of the molecular mechanisms of olfaction and could guide the synthesis of novel fragrance ingredients with specific desired scent characteristics. mdpi.com
Therapeutic Potential and Safety Profiles
Safety Profile: As a flavoring agent, this compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent". who.intfao.org The secondary components associated with it are also not considered a safety concern. who.int Safety Data Sheets indicate that the substance is not classified for hazards under GHS criteria, and no specific oral, dermal, or inhalation toxicity data has been determined. thegoodscentscompany.comechemi.com
Therapeutic Potential: Research into the specific therapeutic potential of isolated this compound is an emerging area. However, it belongs to the broader class of monoterpenes and monoterpenoids, which are known constituents of essential oils and have been investigated for various biological activities. researchgate.net For example, a study on Citrus aurantium hydrosol noted its antioxidant potential, which was attributed to a high content of monoterpene compounds including linalool (B1675412), α-terpineol, and this compound. mdpi.com These compounds are suggested to interrupt free radical chain reactions. mdpi.com
Essential oils containing a variety of monoterpenoids have been studied for their potential antimicrobial, anti-inflammatory, and antioxidant effects. mdpi.com The potential for these compounds to act as natural adjuvants in treatments is also being explored. mdpi.com While these studies point to the potential bioactivity of the chemical class to which this compound belongs, specific research is needed to determine if purified this compound possesses any significant pharmacological activities. Future studies could investigate its potential antioxidant, anti-inflammatory, or antimicrobial properties, which would be a prerequisite for any consideration of its therapeutic use.
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying Hotrienol in complex mixtures, and how should their sensitivity be validated?
- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Validate sensitivity using serial dilutions and spike-recovery experiments in representative matrices. Include calibration curves with R² > 0.99 and report limits of detection (LOD) and quantification (LOQ) . Replicate analyses across three independent batches to ensure reproducibility, as per NIH preclinical reporting guidelines .
Q. What synthetic pathways are most efficient for this compound production in laboratory settings?
- Methodological Answer : Compare acid-catalyzed cyclization of linalool derivatives with enzymatic synthesis routes. Optimize reaction conditions (e.g., temperature, catalyst loading) using a factorial design of experiments (DoE). Characterize purity via HPLC-UV (>95% threshold) and document side-products using high-resolution MS. Provide full synthetic protocols in supplementary materials to enable replication .
Q. How can researchers optimize this compound extraction efficiency from plant matrices while minimizing degradation?
- Methodological Answer : Test Soxhlet extraction vs. supercritical CO₂ extraction under varied pressures (10–40 MPa) and temperatures (40–80°C). Quantify yield differences using gravimetric analysis and monitor thermal degradation via time-course GC-MS. Include a stability study of extracted this compound under storage conditions (−20°C vs. 4°C) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s stereochemical configuration?
- Methodological Answer : Use chiral column GC-MS for enantiomeric separation, complemented by circular dichroism (CD) spectroscopy. Validate assignments with computational modeling (e.g., DFT-based NMR chemical shift predictions). Report spectral data with full experimental parameters (e.g., solvent, concentration) to ensure reproducibility .
Advanced Research Questions
Q. How do stereochemical variations in this compound influence its bioactivity across different biological systems?
- Methodological Answer : Conduct enantiomer-specific assays (e.g., receptor binding studies, cytotoxicity tests) using purified isomers. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design dose-response experiments and assess statistical power a priori . Use ANOVA with post-hoc Tukey tests to compare isomer effects, reporting effect sizes and confidence intervals .
Q. What strategies resolve contradictory data on this compound’s stability under varying environmental conditions?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Apply root-cause analysis to identify confounding variables (e.g., light exposure, solvent polarity). Use meta-analysis of existing literature to quantify heterogeneity via I² statistics and propose standardized testing protocols .
Q. Which computational models best predict this compound’s interactions with enzymatic targets, and how should they be validated experimentally?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to screen potential targets. Validate predictions with surface plasmon resonance (SPR) binding assays and enzymatic inhibition kinetics (Km/Vmax analysis). Report force field parameters and simulation durations to enable replication .
Q. How can isotopic labeling (e.g., ¹³C) track this compound’s metabolic pathways in vivo while minimizing isotopic dilution effects?
- Methodological Answer : Synthesize ¹³C-labeled this compound via precursor-directed biosynthesis in optimized microbial hosts. Use LC-MS/MS with selected reaction monitoring (SRM) to trace isotopic incorporation in model organisms. Apply compartmental modeling to correct for dilution, and deposit raw mass spectra in public repositories .
Methodological Best Practices
- Experimental Replication : Follow the Beilstein Journal’s guidelines for detailing methods, including batch numbers, equipment models, and statistical software versions .
- Data Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .
- Ethical Reporting : Declare conflicts of interest and adhere to ethical guidelines for preclinical data, as per NIH standards .
For comprehensive literature reviews, leverage advanced search strategies (e.g., Boolean operators in PubMed/Scopus) and prioritize primary sources over reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
